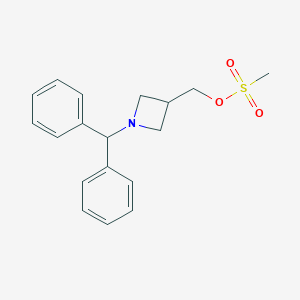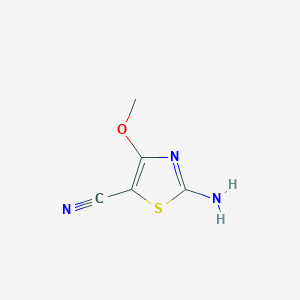![molecular formula C24H22NO2P B070410 N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 185449-86-9](/img/structure/B70410.png)
N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine derivatives has been explored through various methods, including one-pot reactions and multi-step synthesis processes. For instance, the synthesis of related compounds involved three-component one-pot reactions yielding dinaphtho[2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides with excellent yield, showcasing the efficiency of such methods in creating complex phosphorus-containing heterocycles (Haranath et al., 2005).
科学的研究の応用
Degradation of Nitrogen-Containing Hazardous Compounds
Nitrogen-containing compounds are pivotal in various industries, including textiles, agriculture, and chemicals. Their resistance to conventional degradation processes poses environmental risks. Advanced oxidation processes (AOPs) have shown efficacy in mineralizing these compounds, improving treatment outcomes. The review by Bhat and Gogate (2021) provides an extensive overview of the degradation of amine- and azo-based compounds using AOPs, emphasizing the reactivity of ozone and Fenton processes across different pH levels and the potential of cavitation as a pre-treatment method to reduce costs (Bhat & Gogate, 2021).
Analytical Methods for Antioxidant Activity
The role of nitrogen-containing compounds in antioxidant activity highlights their significance in food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) critically review various tests used to determine antioxidant activity, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests. These methods, based on chemical reactions and spectrophotometry, have been applied in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Applications in Peptide Studies
Nitrogen-containing compounds like the spin label amino acid TOAC have been instrumental in peptide studies. Schreier et al. (2012) discuss the use of TOAC in analyzing peptide backbone dynamics, secondary structure, and interactions with membranes. This underscores the importance of such compounds in understanding peptide behavior in biological systems (Schreier et al., 2012).
Fluorescent Chemosensors
Nitrogen-containing compounds also find applications in the development of fluorescent chemosensors, as reviewed by Roy (2021). These chemosensors can detect a wide range of analytes, including metal ions, anions, and neutral molecules, highlighting their versatility and the potential for sensitive and selective detection methods (Roy, 2021).
Environmental and Health Perspectives
Understanding the degradation pathways and environmental impact of nitrogen-containing compounds is crucial for mitigating potential risks. Liu et al. (2018) review the transformation and degradation of tetrabromobisphenol A and its derivatives, revealing over 100 identified degradation products and the predominance of less brominated compounds. This work emphasizes the need for comprehensive studies on the environmental behaviors and ecological health risks of such compounds (Liu et al., 2018).
Safety And Hazards
特性
IUPAC Name |
N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO2P/c1-15-13-17-9-5-7-11-19(17)21-22-20-12-8-6-10-18(20)14-16(2)24(22)27-28(25(3)4)26-23(15)21/h5-14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXASPZVRFOFONU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466367 |
Source


|
| Record name | N,N,2,6-Tetramethyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
CAS RN |
185449-86-9 |
Source


|
| Record name | N,N,2,6-Tetramethyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)


![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)

![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)


![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)


